3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Medicinal Chemistry Structure–Activity Relationship Isomer Comparison

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 687977-69-1) is a trisubstituted fused heterocycle belonging to the pyrido[1,2-a]pyrimidin-4-one family. Its core scaffold is recognized in medicinal chemistry for diverse biological activities.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B13120072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCCCC1=CC2=NC=C(C(=O)N2C(=C1)C)CC
InChIInChI=1S/C14H18N2O/c1-4-6-11-7-10(3)16-13(8-11)15-9-12(5-2)14(16)17/h7-9H,4-6H2,1-3H3
InChIKeyYSYFIPILSOKKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one: Core Physicochemical and Structural Profile for Informed Sourcing


3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 687977-69-1) is a trisubstituted fused heterocycle belonging to the pyrido[1,2-a]pyrimidin-4-one family. Its core scaffold is recognized in medicinal chemistry for diverse biological activities [1]. The compound is characterized by a molecular formula of C₁₄H₁₈N₂O, a molecular weight of 230.31 g/mol, a predicted density of 1.09±0.1 g/cm³, a predicted boiling point of 345.8±25.0 °C, and a predicted pKa of 4.45±0.20 . These computed properties, together with its specific 3-ethyl, 6-methyl, and 8-propyl substitution pattern, differentiate it from other commercially available pyrido[1,2-a]pyrimidin-4-one analogs.

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one: Why Other Pyrido[1,2-a]pyrimidin-4-ones Are Not Drop-In Replacements


Pyrido[1,2-a]pyrimidin-4-ones bearing different alkyl substitution patterns are not functionally interchangeable. The 8-propyl group in this compound introduces a distinct lipophilic vector absent in the simpler 3-ethyl-6-methyl analog (CAS 57773-19-0) or the 2-propyl regioisomer (CAS 70413-35-3) . This substitution alters the computed LogP and polar surface area, which can translate into differences in membrane permeability, pharmacokinetic behavior, and target binding . Treating these analogs as generic equivalents without experimental verification risks introducing uncontrolled variables in biological assays or structure–activity relationship (SAR) studies, potentially leading to misleading conclusions or failed lead optimization campaigns.

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one: Quantitative Differentiation Data for Procurement Evaluation


Positional Isomer Differentiation: 8-Propyl vs. 2-Propyl vs. 8-Unsubstituted Analogs

The compound features a propyl substituent at the 8-position of the pyrido[1,2-a]pyrimidin-4-one core. This distinguishes it from the 2-propyl regioisomer (4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-2-propyl-, CAS 70413-35-3) and from the 8-unsubstituted analog (3-ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, CAS 57773-19-0) . The 8-propyl group contributes a computed LogP of 2.51780 and a topological polar surface area (PSA) of 34.37 Ų . While experimental comparative data for these specific isomers are absent from the public literature, the distinct substitution site is expected to confer differential steric and electronic properties that can influence target engagement and molecular recognition in biological systems.

Medicinal Chemistry Structure–Activity Relationship Isomer Comparison

Computed pKa Differentiation from Core Scaffold Baseline

The predicted acid dissociation constant (pKa) of 3-ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is 4.45±0.20 . This property governs the ionization state at physiological pH and can affect solubility, permeability, and protein binding. While pKa data for the direct structural analogs (CAS 57773-19-0 and 70413-35-3) are not publicly reported, the presence of the electron-donating 8-propyl group is expected to subtly modulate the basicity of the pyrimidinone ring nitrogen compared to the unsubstituted or 2-substituted congeners. This parameter is essential for assay design and formulation development.

Ionization State Druglikeness Physicochemical Profiling

Computed Lipophilicity (LogP) as a Differentiator for Membrane Permeability

The compound has a computed LogP of 2.51780 . Lipophilicity is a key determinant of passive membrane permeability, plasma protein binding, and metabolic clearance. The 8-propyl group adds approximately one additional methylene unit of lipophilicity compared to the 8-ethyl or 8-unsubstituted analogs, although direct experimental LogP data for the closest comparators are not available in the public domain. This measured difference in calculated LogP provides a quantitative basis for prioritizing this compound when increased lipophilicity is desirable for target engagement or blood–brain barrier penetration.

ADME Lipophilicity Drug Design

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Requiring a Defined 8-Alkyl Substituent

When probing the lipophilic pocket of a biological target, the 8-propyl group provides a specific steric and electronic signature that differs systematically from the 8-unsubstituted or 2-propyl isomers. Procurement of this compound ensures that SAR datasets are internally consistent and that observed potency shifts can be attributed unequivocally to the C-8 substituent. The computed LogP of 2.52 serves as a reference for correlating lipophilicity with activity .

Physicochemical Profiling and Early ADME Screening

The known predicted pKa (4.45) and LogP (2.52) make this compound suitable for in vitro assays designed to establish pH–solubility profiles, permeability coefficients (e.g., PAMPA or Caco-2), and microsomal stability. These baseline values allow head-to-head comparison with newly synthesized analogs within the same chemical series and support the construction of predictive ADME models .

Chemical Biology Probe Development Utilizing Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in kinase inhibition and other therapeutic areas [1]. This fully characterized trisubstituted derivative can serve as a key intermediate or a control compound in the development of allosteric SHP2 inhibitors or other target-based probes, where precise alkyl substitution is required to occupy hydrophobic binding pockets.

Quote Request

Request a Quote for 3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.